Benzoin isopropyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

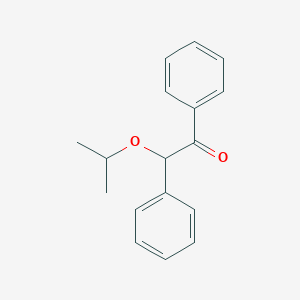

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-diphenyl-2-propan-2-yloxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13(2)19-17(15-11-7-4-8-12-15)16(18)14-9-5-3-6-10-14/h3-13,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAHTMIQULFMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884324 | |

| Record name | Ethanone, 2-(1-methylethoxy)-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6652-28-4 | |

| Record name | Benzoin isopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6652-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-(1-methylethoxy)-1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006652284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-(1-methylethoxy)-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-(1-methylethoxy)-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylethoxy)-1,2-diphenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Part 1: Synthesis of Benzoin via Thiamine-Catalyzed Condensation

An In-depth Technical Guide to the Synthesis of Benzoin Isopropyl Ether

Introduction

This compound is an organic compound utilized in various chemical applications, including as a photoinitiator in polymerization processes and as a reagent in organic synthesis.[1][2] Its synthesis is a multi-step process that typically begins with the formation of benzoin from benzaldehyde, followed by an etherification reaction. This guide provides a detailed technical overview of a primary synthetic route: the thiamine-catalyzed benzoin condensation to produce benzoin, followed by the Williamson ether synthesis to yield the final this compound product.

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, reaction mechanisms, and quantitative data to support laboratory application.

The initial step in this synthetic pathway is the benzoin condensation, a classic carbon-carbon bond-forming reaction. It involves the coupling of two aromatic aldehydes, in this case, benzaldehyde, to form an α-hydroxyketone, benzoin.[3][4] While historically catalyzed by toxic cyanide ions, a safer and common alternative involves the use of thiamine (Vitamin B1) as the catalyst.[5][6]

Reaction Mechanism

The reaction is initiated by the deprotonation of thiamine hydrochloride in a basic solution to form its ylide, which is the active catalytic species. This nucleophilic ylide attacks the carbonyl carbon of a benzaldehyde molecule. A series of proton transfers and rearrangements results in an "umpolung" or reversal of polarity of the carbonyl carbon, turning it into a nucleophile.[7] This nucleophilic intermediate then attacks a second molecule of benzaldehyde. Finally, the catalyst is eliminated, regenerating the thiamine ylide and yielding the benzoin product.[7]

Caption: Thiamine-catalyzed benzoin condensation mechanism.

Experimental Protocol: Benzoin Synthesis

The following protocol is a representative procedure for the synthesis of benzoin using thiamine hydrochloride as a catalyst.[8][9]

-

Catalyst Preparation: In a suitable flask (e.g., 100 mL round-bottom), dissolve thiamine hydrochloride in deionized water. Add 95% ethanol and cool the mixture in an ice bath to below 5-20°C.[8]

-

Base Addition: While stirring and maintaining the low temperature, slowly add a cooled solution of 3M sodium hydroxide (NaOH) dropwise. The solution should turn yellow, indicating the formation of the thiamine ylide.[8][9]

-

Reactant Addition: To this yellow mixture, add pure benzaldehyde.

-

Reaction: Heat the reaction mixture gently at approximately 60-65°C for 1 to 1.5 hours.[6] Overheating should be avoided as thiamine is heat-sensitive and can decompose at higher temperatures.[5][10]

-

Isolation and Purification: Cool the reaction mixture first to room temperature and then in an ice bath to induce crystallization of the benzoin product.[8] Collect the crude product by vacuum filtration and wash it with a cold mixture of water and ethanol.[5]

-

Recrystallization: Recrystallize the crude benzoin from hot 95% ethanol or an ethanol-water mixture to obtain the purified product.[5][8]

Data Presentation: Reagents for Benzoin Synthesis

The table below summarizes the quantitative data for a typical laboratory-scale synthesis of benzoin.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Concentration | Role |

| Benzaldehyde | 106.12 | 5.0 mL (5.22 g) | ~0.049 | - | Reactant |

| Thiamine HCl | 337.27 | 0.80 g | ~0.0024 | - | Catalyst Precursor |

| Sodium Hydroxide | 40.00 | 1.5 mL | ~0.0075 | 5 M | Base/Catalyst Activation |

| 95% Ethanol | - | 7.5 mL | - | - | Solvent |

| Water | 18.02 | 2.5 mL | - | - | Solvent |

Part 2: Synthesis of this compound via Williamson Ether Synthesis

The second stage of the synthesis converts the hydroxyl group of benzoin into an isopropyl ether. The Williamson ether synthesis is a robust and widely used method for this transformation.[11] It is an S_N2 reaction where an alkoxide nucleophile displaces a halide from an alkyl halide.[12]

Reaction Mechanism

The process involves two key steps:

-

Deprotonation: The hydroxyl group of benzoin is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a sodium benzoin alkoxide. This alkoxide is a potent nucleophile.

-

Nucleophilic Substitution (S_N2): The benzoin alkoxide attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane). The halide acts as a leaving group, resulting in the formation of the C-O ether bond. For this S_N2 reaction, a primary alkyl halide is generally preferred to minimize competing elimination reactions.[11][13] However, with a secondary halide like 2-bromopropane, some E2 elimination product is possible.[14]

Caption: General mechanism for the Williamson ether synthesis.

Experimental Protocol: Etherification (Generalized)

The following is a generalized protocol for the etherification of an alcohol, adapted for the synthesis of this compound.

-

Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), add the synthesized benzoin to a suitable aprotic solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF).

-

Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise. Stir until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

-

Alkylation: Add 2-bromopropane (or 2-iodopropane) to the reaction mixture, possibly dropwise, to control any exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours, or gently heat if necessary, to drive the reaction to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, carefully quench the mixture with water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Data Presentation: Reagents for Williamson Ether Synthesis

| Reagent | Molar Mass ( g/mol ) | Example Molar Ratio | Role |

| Benzoin | 212.24 | 1.0 eq | Starting Alcohol |

| Sodium Hydride (NaH) | 24.00 | 1.1 - 1.2 eq | Base |

| 2-Bromopropane | 123.00 | 1.1 - 1.5 eq | Alkylating Agent |

| Anhydrous THF/DMF | - | - | Solvent |

Overall Experimental Workflow

The complete synthesis involves a two-step sequence: condensation followed by etherification, with purification steps for both the intermediate and the final product.

Caption: Workflow for the two-step synthesis of this compound.

Alternative Direct Synthesis Route

Recent research has explored more direct methods. For instance, a one-pot synthesis of this compound directly from benzaldehyde has been reported using a Cu-Fe-hydrotalcite catalyst.[15] This method offers a streamlined alternative to the two-step process.

| Catalyst | Benzaldehyde Conversion | This compound Selectivity |

| Cu-Fe-hydrotalcite | 59.7% | ~100% |

This catalytic system demonstrates high selectivity, providing a promising avenue for a more efficient synthesis, although further development may be required to improve the conversion rate.[15]

References

- 1. CAS 6652-28-4: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoin Condensation [organic-chemistry.org]

- 4. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 8. chem.latech.edu [chem.latech.edu]

- 9. Chemistry 211 Experiment 10 [home.miracosta.edu]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

CAS number 6652-28-4 physicochemical data

An In-depth Technical Guide on the Physicochemical Data of Benzoin Isopropyl Ether (CAS Number: 6652-28-4)

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core physicochemical data for this compound.

Chemical Identity and Structure

-

CAS Number: 6652-28-4[1]

-

Systematic Name: 2-Isopropoxy-1,2-diphenylethanone[2]

-

Synonyms: α-Isopropoxydeoxybenzoin, this compound[1]

-

Molecular Formula: C₁₇H₁₈O₂[2]

-

Molecular Weight: 254.32 g/mol [3]

-

Chemical Structure:

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing a clear and concise overview for easy comparison.

Table 1: Physical Properties

| Property | Value | Reference |

| Physical State | Solid, powder to crystal | [4] |

| Color | White to Almost white | [4] |

| Melting Point | 78-80 °C (lit.) | [1][5] |

| Boiling Point | 175-180 °C @ 10 mm Hg (lit.) | [1][4][5] |

| Density | 1.161 g/cm³ | [4] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference |

| Water | Insoluble | [4] |

| Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Experimental Protocols

3.1. Melting Point Determination (Capillary Method)

-

Apparatus: Thiele tube or a digital melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

3.2. Boiling Point Determination (Distillation Method under Reduced Pressure)

-

Apparatus: A vacuum distillation setup including a round-bottom flask, distillation head, condenser, receiving flask, vacuum pump, and manometer.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask with a few boiling chips.

-

The system is evacuated to the desired pressure (e.g., 10 mm Hg), which is monitored by the manometer.

-

The flask is heated gently.

-

The temperature of the vapor that distills is recorded as the boiling point at the measured pressure.

-

3.3. Solubility Assessment (Qualitative)

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

Approximately 10-20 mg of this compound is placed in a series of test tubes.

-

To each tube, 1 mL of a different solvent (e.g., water, ethanol, acetone) is added.

-

The tubes are agitated using a vortex mixer for 1-2 minutes.

-

The mixtures are visually inspected to determine if the solid has dissolved completely (soluble), partially (partially soluble), or not at all (insoluble).

-

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the two phenyl groups, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.[6]

-

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, the carbon bearing the isopropoxy group, and the carbons of the isopropyl group.[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit principal absorption bands corresponding to the functional groups present: a strong C=O (carbonyl) stretch, C-O-C (ether) stretching vibrations, and aromatic C-H and C=C stretching bands.

-

Mass Spectrometry (MS): Mass spectral analysis would reveal the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure of the compound.

Applications and Mechanism of Action

This compound is primarily used as a photoinitiator in free-radical polymerization.[2] It is particularly effective in UV-curable systems such as coatings, inks, and adhesives.[2]

Mechanism of Action as a Photoinitiator:

Upon absorption of ultraviolet (UV) light, this compound undergoes a homolytic cleavage (α-cleavage) to generate two free radicals. These radicals then initiate the polymerization of monomers and oligomers in the formulation.

Caption: Mechanism of this compound as a photoinitiator.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

General Handling: Use in a well-ventilated area.[8] Avoid breathing dust.[9] Avoid contact with skin, eyes, and clothing.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[10]

-

Storage: Store in a cool, dry place away from incompatible materials such as oxidizing agents. Keep the container tightly closed.[10]

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the manufacturer.[8][9][10][11][12]

References

- 1. This compound | 6652-28-4 [chemicalbook.com]

- 2. CAS 6652-28-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS:6652-28-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound CAS#: 6652-28-4 [m.chemicalbook.com]

- 5. This compound | CAS#:6652-28-4 | Chemsrc [chemsrc.com]

- 6. This compound(6652-28-4) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(6652-28-4) 13C NMR spectrum [chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. fishersci.at [fishersci.at]

- 10. tcichemicals.com [tcichemicals.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. biocrick.com [biocrick.com]

Mechanism of photoinitiation for Benzoin isopropyl ether

An In-depth Technical Guide on the Photoinitiation Mechanism of Benzoin Isopropyl Ether

Executive Summary

Benzoin ethers are a prominent class of Type I photoinitiators, widely employed to trigger free-radical photopolymerization in industrial applications such as UV-curable coatings, inks, and adhesives.[1][2] Upon exposure to ultraviolet (UV) radiation, these molecules undergo a unimolecular bond-breaking event to generate free radicals, which subsequently initiate the polymerization of monomers and oligomers.[1] this compound functions through a primary photochemical process known as α-cleavage, or the Norrish Type I reaction. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate the sequence of events from photoexcitation to radical generation.

Core Photoinitiation Mechanism

The photoinitiation process for this compound is a rapid and efficient cascade that begins with the absorption of a photon and culminates in the formation of two distinct radical species. The entire process occurs on a timescale ranging from picoseconds to nanoseconds.[3]

Photoexcitation and Intersystem Crossing (ISC)

Upon absorbing UV light, typically in the 250-380 nm range, the this compound molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁).[3][4] Following this initial excitation, the molecule rapidly undergoes intersystem crossing (ISC), a non-radiative transition to the lower-energy triplet state (T₁). This transition to the nπ* triplet state is a critical step, as the subsequent cleavage reaction proceeds from this state.[3] The ISC process for similar benzoin derivatives has been observed to occur on a picosecond timescale.[3]

α-Cleavage (Norrish Type I Reaction)

The pivotal event in the mechanism is the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group.[1] This α-cleavage, or Norrish Type I reaction, occurs from the triplet excited state and results in the formation of two primary radicals: a benzoyl radical and an α-isopropoxybenzyl radical .[1][2]

The overall reaction is as follows: C₆H₅C(=O)CH(OCH(CH₃)₂)C₆H₅ + hν → [C₆H₅C(=O)CH(OCH(CH₃)₂)C₆H₅] → C₆H₅Ċ=O + C₆H₅ĊH(OCH(CH₃)₂)*

The benzoyl radical is highly reactive and serves as the principal species for initiating the polymerization of vinyl monomers, such as acrylates.[1] The α-isopropoxybenzyl radical is generally less reactive towards monomer double bonds and is more likely to participate in termination or dimerization reactions.[1]

Caption: Photoinitiation pathway of this compound.

Quantitative Photochemical Data

The efficiency of a photoinitiator is quantified by its molar extinction coefficient and its photo-cleavage quantum yield (Φ). The quantum yield represents the fraction of absorbed photons that result in the cleavage event. While specific data for this compound is not extensively published, data for the parent compound (benzoin) and its derivatives provide valuable context.

| Compound | Molar Extinction Coefficient (ε) | Photo-cleavage Quantum Yield (Φ) | Solvent | Citation |

| Benzoin | Not specified | 0.35 | Acetonitrile | [3] |

| 3',5'-Dimethoxybenzoin (DMB) | Not specified | 0.54 | Acetonitrile | [3] |

| Methyl Thioether Benzoin Derivative | Not specified | 0.1 | Not specified | [2][5] |

| This compound | Not specified | Not specified | Not specified |

Note: Data for this compound is not available in the provided search results. The efficiency is known to be influenced by the nature of the alkyl ether group.[1]

Experimental Protocols for Mechanistic Studies

The elucidation of the photoinitiation mechanism relies on a suite of advanced spectroscopic and analytical techniques.

Steady-State Photolysis and Product Analysis

This method is used to identify the final products of the photochemical reaction and to determine the overall quantum yield of decomposition.

-

Objective: To identify stable photoproducts and quantify the efficiency of photoinitiator consumption.

-

Methodology:

-

A solution of this compound in a relevant solvent (e.g., acetonitrile or a monomer formulation) of known concentration is prepared.

-

The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) emitting at wavelengths absorbed by the initiator.[6]

-

The reaction progress is monitored over time by taking aliquots.

-

The composition of the irradiated solution is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the photoproducts, such as dimers of the α-isopropoxybenzyl radical.[6]

-

The disappearance of the parent photoinitiator is quantified using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Transient Absorption Spectroscopy (TAS)

TAS is a powerful pump-probe technique used to directly observe the formation and decay of short-lived transient species like excited states and free radicals on femtosecond (fs) to nanosecond (ns) timescales.[3]

-

Objective: To detect excited singlet/triplet states and radical intermediates in real-time.

-

Methodology:

-

Sample Preparation: A solution of this compound is placed in a spectroscopic cuvette.

-

Photoexcitation (Pump): An ultrashort, high-energy laser pulse (the "pump," e.g., 266 nm) excites the sample.[3]

-

Probing: A second, broadband, lower-energy pulse (the "probe") is passed through the sample at a precisely controlled delay time after the pump pulse.

-

Detection: The absorption spectrum of the probe light is recorded. The difference between the absorption with and without the pump pulse yields the transient absorption spectrum.

-

Kinetic Analysis: By varying the delay time between the pump and probe pulses, the rise and decay kinetics of different transient species can be mapped, allowing for the identification of the S₁, T₁, and radical species.[3]

-

Caption: Workflow for a Transient Absorption Spectroscopy experiment.

Electron Spin Resonance (ESR) Spectroscopy

ESR (also known as Electron Paramagnetic Resonance, EPR) is a technique specifically designed to detect species with unpaired electrons, making it ideal for the direct detection and characterization of free radicals.[7]

-

Objective: To confirm the generation of free radicals and identify their structures.

-

Methodology:

-

A solution of this compound is placed in a quartz ESR tube.

-

The sample is irradiated with UV light directly within the ESR spectrometer's cavity.

-

A magnetic field is applied, and the sample is exposed to microwave radiation.

-

The absorption of microwaves is measured as the magnetic field is swept. The resulting spectrum is characteristic of the specific radical species present, confirming their formation.[7] Radical trapping experiments may also be used to enhance detection.[6]

-

References

- 1. Benzoin Isobutyl Ether Photoinitiator [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. [PDF] Benzoin type photoinitiator for free radical polymerization | Semantic Scholar [semanticscholar.org]

- 6. kar.kent.ac.uk [kar.kent.ac.uk]

- 7. cara.berkeley.edu [cara.berkeley.edu]

The Photochemical Profile of Benzoin Isopropyl Ether: A Technical Guide to its UV-Vis Absorption and Photoinitiator Mechanism

For Immediate Release

This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of Benzoin Isopropyl Ether, a prominent photoinitiator in polymer chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details the compound's spectral properties, experimental protocols for its analysis, and the mechanism of its photoinitiation.

Introduction

This compound is a widely utilized Type I photoinitiator, crucial for initiating free-radical polymerization in a variety of applications, including coatings, adhesives, and inks.[1][2][3] Its efficacy is fundamentally linked to its ability to absorb UV radiation and subsequently undergo a unimolecular bond cleavage to produce reactive free radicals.[1][2] Understanding the UV-Vis absorption spectrum of this compound is therefore paramount for optimizing photopolymerization processes.

UV-Vis Absorption Spectrum

Table 1: UV-Vis Absorption Data for Benzoin

| Compound | Solvent | Maximum Absorption Wavelength (λmax) | Molar Absorptivity (ε) |

| Benzoin | Ethanol | 247 nm | 14,500 L mol⁻¹ cm⁻¹[5] |

| Benzoin | Acetonitrile | ~250 nm | Not Specified[6] |

Note: The spectral properties of this compound are expected to be very similar to those of Benzoin.

Experimental Protocol for UV-Vis Spectroscopy

The following is a generalized, yet detailed, methodology for obtaining the UV-Vis absorption spectrum of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Spectrophotometric grade solvent (e.g., ethanol, methanol, or acetonitrile)[2][7]

-

UV-Vis spectrophotometer (single or double beam)[4]

-

Quartz cuvettes (typically 1 cm path length)[8]

-

Volumetric flasks and pipettes

-

Analytical balance

3.2. Sample Preparation

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Solvent Blank: Use the pure solvent as a blank reference to zero the spectrophotometer.[8]

3.3. Spectrophotometer Operation

-

Instrument Warm-up: Turn on the spectrophotometer and its lamps, allowing them to warm up for at least 20 minutes to ensure a stable output.[9]

-

Wavelength Range Selection: Set the desired wavelength range for the scan, which for this compound would typically be in the UV region (e.g., 200-400 nm).[9]

-

Baseline Correction: Fill a clean quartz cuvette with the solvent blank and place it in the spectrophotometer. Perform a baseline correction to subtract the absorbance of the solvent and the cuvette.[9][10]

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.[11]

Photoinitiation Mechanism

This compound is classified as a Type I photoinitiator, meaning it undergoes unimolecular fragmentation upon exposure to UV light to generate free radicals.[2] This process, known as α-cleavage or Norrish Type I reaction, is highly efficient in initiating polymerization.[12]

The key steps in the photoinitiation and subsequent polymerization are:

-

Photoexcitation: this compound absorbs a photon of UV light, promoting it to an excited electronic state.

-

α-Cleavage: The excited molecule undergoes rapid cleavage of the carbon-carbon bond adjacent to the carbonyl group, yielding a benzoyl radical and an isopropyl ether radical.[1][13]

-

Initiation: These resulting free radicals react with monomer units, initiating the polymerization chain reaction.[1]

Below is a graphical representation of the photoinitiation and polymerization process.

Caption: Photoinitiation and polymerization process initiated by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the UV-Vis absorption properties and photoinitiator mechanism of this compound. The data and protocols presented herein are intended to support researchers and professionals in the effective application of this compound in photopolymerization and other photochemical processes. A thorough understanding of its spectral behavior is essential for the rational design and optimization of light-initiated reactions in various scientific and industrial fields.

References

- 1. Benzoin Isobutyl Ether Photoinitiator [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CAS 6652-28-4: this compound | CymitQuimica [cymitquimica.com]

- 4. agilent.com [agilent.com]

- 5. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CAS:6652-28-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. ossila.com [ossila.com]

- 9. youtube.com [youtube.com]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

Solubility of Benzoin isopropyl ether in organic solvents

An In-depth Technical Guide to the Solubility of Benzoin Isopropyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, representative experimental protocol for determining solubility.

Core Topic: Solubility of this compound

This compound is a photoinitiator commonly used in polymer chemistry. Its solubility in organic solvents is a critical parameter for its application in various formulations, including coatings, adhesives, and inks. Understanding its solubility profile is essential for optimizing reaction conditions, ensuring formulation stability, and developing new applications.

Qualitative Solubility Data

| Solvent | Solubility | Source(s) |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Acetone | Soluble | [1] |

| Ethanol | Soluble | [2] |

| Ether (Diethyl Ether) | Soluble | [2] |

| Water | Insoluble | [3][4] |

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound were not found in the search results, a general and widely accepted methodology can be adapted. The following protocol outlines a standard procedure for determining the solubility of a solid organic compound in an organic solvent.

Protocol: Determination of Solubility of a Solid Organic Compound in an Organic Solvent

1. Objective:

To determine the solubility of a solid organic compound (e.g., this compound) in a specific organic solvent at a given temperature.

2. Materials:

-

Solid organic compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Volumetric flasks

-

Pipettes

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid organic compound to a vial or test tube.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient amount of time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period confirms that the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed volumetric flask. The filter should be compatible with the solvent and should be pre-warmed to the experimental temperature if possible.

-

-

Quantification:

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

Analyze the concentration of the solute in the diluted sample using a suitable and pre-calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at a specific wavelength, or HPLC by measuring peak area).

-

Prepare a calibration curve using standard solutions of the compound in the same solvent to determine the concentration of the unknown sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

4. Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment.

Visualizations

The following diagrams provide a visual representation of key concepts and workflows related to solubility.

References

An In-depth Technical Guide to the Photochemical Cleavage of Benzoin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoin and its derivatives are a class of organic compounds that have garnered significant attention in various fields, particularly as photoinitiators in free radical polymerization and as photolabile protecting groups in organic synthesis and drug delivery.[1][2][3] Their utility stems from their ability to undergo efficient photochemical cleavage, specifically a Norrish Type I reaction, upon exposure to ultraviolet (UV) light.[4][5] This process generates reactive radical species that can initiate polymerization or release a protected functional group.[1][6] This technical guide provides a comprehensive overview of the core principles governing the photochemical cleavage of benzoin derivatives, including the underlying mechanisms, quantitative data on their efficiency, and detailed experimental protocols for their study.

Core Mechanism: The Norrish Type I Reaction

The photochemical cleavage of benzoin derivatives is predominantly governed by the Norrish Type I reaction.[5][7] This process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon photoexcitation.[5][8] The generally accepted mechanism proceeds through the following key steps:

-

Photoexcitation: The benzoin derivative absorbs a photon of light, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).[5][9]

-

Intersystem Crossing (ISC): The excited singlet state (S₁) rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁), specifically an nπ* triplet state.[4][9] This transition is a crucial step as the α-cleavage primarily occurs from this triplet state.[1][4]

-

α-Cleavage: From the nπ* triplet state, the molecule undergoes homolytic cleavage of the C-C bond between the carbonyl group and the α-carbon, generating two radical fragments: a benzoyl radical and a substituted benzyl radical.[3][9]

-

Subsequent Reactions: The resulting radicals can then participate in various secondary reactions, including:

-

Hydrogen Abstraction: The radicals can abstract a hydrogen atom from a suitable donor molecule (e.g., a solvent or a monomer), leading to the formation of aldehydes.[9]

-

Recombination: The radical pair can recombine to reform the starting benzoin derivative or other recombination products.[5]

-

Initiation of Polymerization: In the context of photopolymerization, the generated radicals add to monomer units, initiating the polymerization chain reaction.[1]

-

The efficiency of the α-cleavage is influenced by the stability of the resulting radical fragments. Substituents on the aromatic rings can play a significant role in stabilizing these radicals, thereby affecting the quantum yield of the cleavage process.[4][9]

Quantitative Data: Quantum Yields of Photochemical Cleavage

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which represents the number of moles of a particular product formed per mole of photons absorbed. For benzoin derivatives, the quantum yield of α-cleavage (Φ_α) is a critical parameter for evaluating their performance as photoinitiators or photolabile protecting groups. The table below summarizes the quantum yields for the photochemical cleavage of several benzoin derivatives.

| Compound | Solvent | Quantum Yield (Φ_α) | Reference(s) |

| Benzoin | Acetonitrile | 0.35 | [4] |

| 3',5'-Dimethoxybenzoin (DMB) | Acetonitrile | 0.54 | [4] |

| α-Phenylbenzoin | Not specified | 0.25 - 0.35 | [10] |

| α-Phenylbenzoin methyl ether | Not specified | 0.25 - 0.35 | [10] |

| Benzoin Derivative with Methylthio Group (MTB) | Not specified | 0.1 | [11] |

The data clearly indicates that substituents have a pronounced effect on the quantum yield. For instance, the presence of two methoxy groups in 3',5'-dimethoxybenzoin (DMB) significantly enhances the quantum yield compared to unsubstituted benzoin.[4] This is attributed to the electron-donating nature of the methoxy groups, which can stabilize the resulting benzyl radical, thus providing a stronger driving force for the cleavage reaction.[4]

Experimental Protocols

The investigation of the photochemical cleavage of benzoin derivatives involves a combination of synthetic, spectroscopic, and analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Benzoin Derivatives

The synthesis of benzoin derivatives can be achieved through various methods, with the benzoin condensation being a classical approach.[12][13]

Example: Synthesis of Benzoin using Thiamine Hydrochloride Catalyst [14]

-

Catalyst Preparation: Dissolve 0.7 g of thiamine hydrochloride (vitamin B1) in 1.5 ml of water in a flask. Add 6-7 ml of 95% ethanol and cool the solution in an ice bath.

-

Basification: Slowly add 1.5 ml of a cold 3 M NaOH solution to the stirred thiamine solution over 7-10 minutes.

-

Reaction Initiation: Add 4.24 g (4 ml) of benzaldehyde to the mixture and shake well. Adjust the pH to 8.0-9.0 with additional cold 3 M NaOH solution if necessary.

-

Reaction Conditions: Heat the reaction mixture in a water bath at 60-70 °C for 1 hour.

-

Workup and Purification: Cool the mixture in an ice bath to induce crystallization. Collect the benzoin crystals by vacuum filtration, wash with cold water, and air dry. The product can be further purified by recrystallization from ethanol.

Photoproduct Analysis via Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and identifying the stable photoproducts formed after irradiation.[9]

Protocol for GC Analysis of 3',5'-Dimethoxybenzoin (DMB) Photolysis [9]

-

Sample Preparation: Prepare a solution of DMB in a suitable solvent, such as acetonitrile (MeCN), in a quartz cuvette.

-

Irradiation: Irradiate the sample solution with a monochromatic light source at a wavelength where the DMB absorbs, for example, 266 nm, for a defined period.[9]

-

GC Analysis:

-

Instrument: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Injection: Inject a small aliquot (e.g., 1 µL) of the irradiated solution into the GC.

-

Temperature Program: Employ a temperature program to separate the components. For example, start at an initial temperature and ramp up to a final temperature to elute all compounds.

-

Identification: Identify the photoproducts (e.g., 3,5-dimethoxybenzaldehyde and benzaldehyde) by comparing their retention times with those of authentic standards.[9]

-

Quantification: Quantify the products by integrating the peak areas and using calibration curves of the standards.

-

Transient Absorption Spectroscopy

Femtosecond (fs-TA) and nanosecond (ns-TA) transient absorption spectroscopy are indispensable techniques for detecting and characterizing the short-lived transient species, such as excited states and radicals, that are formed during the photochemical reaction.[4][9]

Experimental Setup for Transient Absorption Spectroscopy [9]

-

Laser System: A typical setup consists of a Ti:sapphire laser system that generates femtosecond pulses. The output is split into a pump beam and a probe beam.

-

Pump Beam: The pump beam is used to excite the sample. Its wavelength is typically tuned to an absorption band of the benzoin derivative (e.g., 266 nm).[9]

-

Probe Beam: The probe beam, often a white-light continuum, is passed through the sample at a variable time delay with respect to the pump pulse.

-

Detection: The change in absorbance of the probe beam is measured as a function of wavelength and time delay. This provides the transient absorption spectrum of the intermediate species.

-

Data Analysis: The transient spectra are analyzed to identify the different species based on their absorption bands and to determine their formation and decay kinetics.

Applications in Drug Development

The principles of photochemical cleavage of benzoin derivatives have found important applications in drug development and chemical biology.[6][15]

-

Photolabile Protecting Groups (PPGs): Benzoin derivatives can be used as "cages" to temporarily inactivate a biologically active molecule.[6] Upon irradiation with light, the cage is cleaved, releasing the active drug at a specific time and location, offering spatiotemporal control over drug delivery.[15]

-

Photoinitiated Polymerization in Drug Delivery Systems: Benzoin derivatives can act as photoinitiators for the in-situ formation of hydrogel-based drug delivery systems.[1] This allows for the encapsulation of drugs within a polymer matrix under mild conditions.

Conclusion

The photochemical cleavage of benzoin derivatives is a well-established and versatile reaction with significant implications for both fundamental research and applied sciences. The Norrish Type I mechanism provides a reliable pathway for the generation of radical species, the efficiency of which can be tuned through synthetic modification of the benzoin scaffold. A thorough understanding of the reaction mechanism, coupled with robust analytical techniques, is crucial for the rational design and application of these compounds in areas such as polymer chemistry and drug development. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working in these exciting fields.

References

- 1. researchgate.net [researchgate.net]

- 2. liftchem.com [liftchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norrish reaction - Wikipedia [en.wikipedia.org]

- 6. summit.sfu.ca [summit.sfu.ca]

- 7. scispace.com [scispace.com]

- 8. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 9. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photochemical α-cleavage reaction of benzoin and its derivatives | CiNii Research [cir.nii.ac.jp]

- 11. [PDF] Benzoin type photoinitiator for free radical polymerization | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenyt ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09062C [pubs.rsc.org]

- 14. chemistry-online.com [chemistry-online.com]

- 15. iris.unina.it [iris.unina.it]

An In-depth Technical Guide to the Free Radical Generation from Benzoin Isopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical generation of free radicals from benzoin isopropyl ether. It covers the core mechanism, key quantitative parameters, and detailed experimental protocols for the characterization of this process. This document is intended to serve as a valuable resource for researchers and professionals working in fields such as photopolymerization, materials science, and drug delivery systems where precise control of radical-initiated processes is crucial.

Executive Summary

This compound is a widely utilized photoinitiator that, upon exposure to ultraviolet (UV) radiation, undergoes a specific type of cleavage to produce free radicals. These highly reactive species can initiate a variety of chemical reactions, most notably polymerization. The efficiency of this process is governed by the photoinitiator's quantum yield and the kinetics of the radical generation. Understanding the underlying photochemical principles and the experimental methods to characterize them is essential for the effective application of this compound in research and development. This guide details the primary photochemical pathway, presents key data for related compounds, and provides standardized protocols for empirical investigation.

Core Mechanism: Norrish Type I Cleavage

The principal photochemical pathway for free radical generation from this compound is the Norrish Type I reaction , also known as α-cleavage.[1][2] This process involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group within the benzoin moiety.

The mechanism can be described in the following steps:

-

Photoexcitation: The this compound molecule absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state (T₁).[1]

-

α-Cleavage: From either the excited singlet or triplet state, the molecule undergoes rapid cleavage of the C-C bond between the carbonyl group and the α-carbon.[1][2] This homolytic bond scission results in the formation of two distinct free radicals: a benzoyl radical and an isopropyl ether-substituted benzyl radical .

The generated benzoyl radical is typically the primary species responsible for initiating subsequent chemical reactions, such as polymerization.[3] The isopropyl ether-substituted benzyl radical is generally less reactive and may participate in termination or dimerization reactions.[3]

Signaling Pathway Diagram

The logical flow of the Norrish Type I cleavage of this compound is depicted below.

Caption: Norrish Type I cleavage pathway for this compound.

Quantitative Data

| Parameter | Compound | Value | Solvent/Conditions | Reference |

| Photo-cleavage Quantum Yield (Φ) | Benzoin | 0.35 | Acetonitrile | [4] |

| 3',5'-Dimethoxybenzoin | 0.54 | Acetonitrile | [4] | |

| UV Absorption Maximum (λmax) | Benzoin | ~250 nm | Not Specified | [5] |

| Molar Extinction Coefficient (ε) | Camphorquinone (a common photoinitiator) | 46 cm-1/(mol/L) at 469 nm | Dental Resin | [6] |

Note: The data for camphorquinone is provided as an example of a well-characterized photoinitiator and is not directly comparable to benzoin ethers.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the free radical generation from this compound.

Quantum Yield Determination via UV-Vis Spectroscopy

This protocol describes a method for determining the quantum yield of this compound cleavage using online UV-Vis spectroscopy.[4][7]

Objective: To quantify the efficiency of photo-cleavage by measuring the number of molecules reacted per photon absorbed.

Materials and Equipment:

-

This compound

-

Spectrophotometric grade solvent (e.g., acetonitrile)

-

UV-Vis spectrophotometer with a fiber-optic probe

-

Calibrated light source (e.g., LED with a known photon flux at a wavelength overlapping the absorption spectrum of this compound, e.g., 365 nm)

-

Stirred cuvette holder

-

Actinometer (optional, for light source calibration, e.g., potassium ferrioxalate)

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound in the chosen solvent. Dilute the stock solution to a concentration where the absorbance at the irradiation wavelength is low (typically A < 0.1) to ensure uniform light absorption throughout the sample.

-

Light Source Calibration: If not already known, determine the photon flux (I₀) of the light source using chemical actinometry or a calibrated photodiode.

-

Spectrophotometer Setup: Place the cuvette with the sample solution in the stirred holder within the spectrophotometer.

-

Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of the solution before irradiation.

-

Photolysis and Data Acquisition:

-

Start continuous stirring of the solution.

-

Begin recording time-resolved absorbance data at a specific wavelength where the parent compound absorbs and the products do not (or vice-versa).

-

Simultaneously, irradiate the sample with the calibrated light source.

-

-

Data Analysis:

-

Plot the change in absorbance over time. The initial slope of this curve is proportional to the initial rate of the photoreaction.

-

The quantum yield (Φ) is calculated using the following equation:

Φ = (rate of reaction) / (rate of photon absorption)

where the rate of reaction is determined from the initial change in concentration (calculated from the absorbance change via the Beer-Lambert law) and the rate of photon absorption is calculated from the photon flux and the absorbance of the sample.

-

Detection of Radical Intermediates by Electron Spin Resonance (ESR) Spectroscopy

This protocol outlines the use of Time-Resolved ESR (TR-ESR) to directly detect the transient free radicals generated from this compound.[1][8]

Objective: To identify and characterize the primary radical species formed during photolysis.

Materials and Equipment:

-

This compound

-

Deoxygenated solvent (e.g., toluene)

-

ESR spectrometer

-

Pulsed laser source (e.g., Nd:YAG laser, 355 nm)

-

Flow system or quartz ESR flat cell

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the deoxygenated solvent. The concentration should be optimized for sufficient signal generation without causing excessive light absorption at the front of the cell.

-

ESR Spectrometer Setup:

-

Tune the ESR spectrometer to the appropriate microwave frequency and power.

-

Set the magnetic field to the expected resonance region for organic free radicals (g ≈ 2.00).

-

-

TR-ESR Experiment:

-

Place the sample in the ESR cavity.

-

Irradiate the sample with a single laser pulse.

-

The ESR spectrometer will detect the transient magnetization of the radical species as a function of time after the laser flash.

-

-

Data Acquisition and Analysis:

-

Record the time-resolved ESR spectra at different time delays after the laser pulse.

-

The resulting spectra will show the characteristic hyperfine splitting patterns of the generated radicals.

-

Simulate the spectra to determine the g-factors and hyperfine coupling constants, which allows for the identification of the benzoyl and isopropyl ether-substituted benzyl radicals.

-

Kinetic Analysis by Laser Flash Photolysis (LFP)

This protocol describes the use of LFP to study the kinetics of the formation and decay of the transient species involved in the photolysis of this compound.[9][10]

Objective: To measure the lifetime of the excited triplet state and the rate constants of radical reactions.

Materials and Equipment:

-

This compound

-

Spectrophotometric grade, deoxygenated solvent (e.g., acetonitrile)

-

Laser flash photolysis setup, including:

-

Pulsed pump laser (e.g., Nd:YAG, 355 nm)

-

Pulsed probe lamp (e.g., Xenon arc lamp)

-

Monochromator

-

Fast detector (e.g., photomultiplier tube)

-

Digital oscilloscope

-

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the deoxygenated solvent. The concentration should be adjusted to give an absorbance of approximately 0.3-0.7 at the laser excitation wavelength.

-

LFP Setup:

-

Align the pump laser and the probe beam to be collinear or at a right angle through the sample cell.

-

-

Data Acquisition:

-

Excite the sample with a laser pulse.

-

Monitor the change in absorbance of the sample at a specific wavelength as a function of time after the laser flash. The probe wavelength is chosen to correspond to the absorption of a transient species (e.g., the triplet state or one of the radicals).

-

Repeat the measurement at various wavelengths to construct a transient absorption spectrum.

-

-

Data Analysis:

-

The decay of the transient absorption signal provides the lifetime of the species. For example, by monitoring the triplet-triplet absorption, the lifetime of the excited triplet state can be determined.

-

By adding a quencher to the solution, the rate constant for the reaction of the transient species with the quencher can be determined from a Stern-Volmer plot.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comprehensive characterization of the photochemistry of this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound serves as an efficient source of free radicals for a variety of applications, operating primarily through the Norrish Type I cleavage mechanism. While specific quantitative data for this compound is sparse, the established photochemical principles and the detailed experimental protocols provided in this guide offer a robust framework for its characterization and effective utilization. By employing techniques such as UV-Vis spectroscopy, Electron Spin Resonance, and Laser Flash Photolysis, researchers can gain a comprehensive understanding of the radical generation process, enabling the optimization of reaction conditions and the development of novel applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Norrish reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. UV-Vis Spectrum of Benzoin | SIELC Technologies [sielc.com]

- 6. Quantum yield of conversion of the photoinitiator camphorquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 8. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 9. scielo.br [scielo.br]

- 10. edinst.com [edinst.com]

Benzoin Isopropyl Ether: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoin isopropyl ether is a versatile organic compound with significant applications in polymer chemistry and organic synthesis. This document provides a comprehensive technical overview of its core properties, including its molecular weight and chemical formula, and delves into its use as a photoinitiator. Detailed experimental protocols for its synthesis, purification, and analysis are presented to support researchers in their practical applications.

Core Properties and Specifications

This compound, also known as 2-isopropoxy-1,2-diphenylethanone, is a derivative of benzoin. It is widely recognized for its role as a photoinitiator in free-radical polymerization.[1] Its fundamental properties are summarized below.

Chemical Identity and Molecular Characteristics

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈O₂ | [2][3][4] |

| Molecular Weight | 254.32 g/mol | [2][3][4][5] |

| CAS Number | 6652-28-4 | [2][3][4][5] |

| Appearance | White to almost white powder or crystal | [5] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 78-80 °C (lit.) | [3] |

| Boiling Point | 175-180 °C at 10 mm Hg (lit.) | [3] |

| Solubility | Soluble in organic solvents, insoluble in water. | [5] |

Applications in Research and Development

The primary application of this compound is as a photoinitiator for unsaturated polyesters and in UV-curable coatings.[3][6] Upon exposure to ultraviolet radiation, it undergoes photolysis to generate free radicals, which in turn initiate polymerization.[1] This property is particularly valuable in the rapid and controlled curing of polymer networks, a process with applications in materials science and the development of advanced drug delivery systems.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide.[7]

Materials:

-

Benzoin

-

Sodium hydride (NaH)

-

Isopropyl bromide (2-bromopropane)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzoin in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 equivalents) to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Add isopropyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[8]

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

In a separate flask, heat ethanol to boiling.

-

Add the minimum amount of hot ethanol to the crude product to dissolve it completely.[9]

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.

-

Allow the solution to cool slowly to room temperature. Crystals of pure this compound should form.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.[8]

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.[10]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and water.

-

Detection Wavelength: Determined by UV-Vis spectrophotometry, typically the λmax of the compound.[10]

-

Flow Rate: 1.0 mL/min.

Procedure:

-

Standard Preparation: Prepare a stock solution of a known concentration of pure this compound in the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve a precisely weighed amount of the synthesized and purified product in the mobile phase.

-

Analysis: Inject the standards and the sample onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the purity of the sample by comparing its peak area to the calibration curve.

Photochemical Reaction Pathway

This compound functions as a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon UV irradiation to form free radicals.[1] This process, known as α-cleavage or Norrish Type I reaction, is central to its application in photopolymerization.[6][11]

Caption: Photochemical initiation of polymerization by this compound.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in drug development and materials science. The detailed protocols for synthesis, purification, and analysis, combined with an understanding of its photochemical properties, will aid in the effective utilization of this compound in various research and development endeavors.

References

- 1. Benzoin Isobutyl Ether Photoinitiator [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound , >99.0%(GC) , 6652-28-4 - CookeChem [cookechem.com]

- 4. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Allure of Benzoin: A Technical Guide to Its Traditional and Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Benzoin resin, a balsamic exudate from trees of the Styrax genus, has been a revered substance for millennia, finding its place in spiritual ceremonies, traditional apothecaries, and modern industrial formulations.[1][2] This technical guide delves into the traditional and industrial uses of benzoin resins, offering a comprehensive overview of its chemical composition, extraction methodologies, and pharmacological properties for researchers, scientists, and drug development professionals.

Chemical Composition and Physicochemical Properties

Benzoin resin is primarily classified into two main types: Siam benzoin and Sumatra benzoin, each with a distinct chemical profile.[3] Siam benzoin, sourced from Styrax tonkinensis, is rich in benzoic acid and its esters, particularly coniferyl benzoate.[4] In contrast, Sumatra benzoin, obtained from Styrax benzoin and Styrax paralleloneurus, is characterized by a significant content of cinnamic acid and its esters, in addition to benzoic acid.[3][5] These differences in composition contribute to their distinct aromas and applications.

Table 1: Comparative Chemical Composition of Siam and Sumatra Benzoin Resins

| Constituent | Siam Benzoin | Sumatra Benzoin |

| Major Balsamic Acids | Benzoic Acid | Cinnamic Acid, Benzoic Acid |

| Key Esters | Coniferyl Benzoate (60-80%)[4] | Cinnamyl Cinnamate, Benzyl Cinnamate, p-Coumaryl Cinnamate |

| Free Acids | Benzoic Acid (~10%)[4] | Cinnamic and Benzoic Acids |

| Other notable compounds | Vanillin (~1%), Siaresinolic Acid (6%)[4][6] | Vanillin, Styrene, Pinoresinol, Sumaresinolic Acid |

Table 2: Physicochemical Properties of Benzoin Resinoid (Siam)

| Property | Value |

| Appearance | Viscous amber liquid[6] |

| Density | 1.108 - 1.130 g/cm³[6] |

| Flash Point | 94°C (201.2°F)[6] |

| Solubility | Soluble in warm ethanol and carbon disulfide; Insoluble in water[2] |

| Vapor Pressure | 0.067 mmHg[6] |

Traditional and Industrial Applications

The applications of benzoin resin are vast and varied, spanning from ancient rituals to modern pharmaceuticals and consumer products.

Traditional Uses

-

Incense and Aromatherapy: For centuries, benzoin has been a key ingredient in incense used in religious and spiritual ceremonies across various cultures, valued for its calming and purifying vanilla-like aroma.[1] In aromatherapy, it is used to alleviate stress and anxiety.

-

Traditional Medicine: In traditional Chinese medicine, benzoin is used to treat chest and abdominal pain.[7] It has also been traditionally used for skin conditions, arthritis, wounds, muscle pain, and nervous disorders.[8] Friar's Balsam, a traditional remedy for respiratory ailments, prominently features benzoin.[9]

Industrial Applications

-

Perfumery and Cosmetics: Benzoin is highly prized in the perfume industry as a fixative, slowing the evaporation of other volatile fragrance components.[3] Its warm, sweet scent makes it a popular base note in many fragrances. It is also used in cosmetics, soaps, and lotions for its aromatic and preservative properties.[8]

-

Pharmaceuticals: Tincture of benzoin is used topically as an antiseptic, a skin protectant, and an adhesive to secure bandages and wound dressings.[10][11] It is also used in dental preparations for gum inflammation and cold sores.[8][10]

-

Food and Beverage: Siam benzoin is used as a flavoring agent in a variety of food products, including baked goods, chewing gum, and beverages.[3]

-

Other Industries: Benzoin resin is also utilized in the manufacturing of varnishes and scented candles.[3]

Experimental Protocols

Preparation of Tincture of Benzoin (U.S.P. Method)

This protocol describes the preparation of a simple tincture of benzoin.

Materials:

-

Benzoin resin, in moderately coarse powder: 200 g

-

Alcohol (91%): sufficient quantity to make 1000 mL

Procedure:

-

Mix the powdered benzoin resin with 800 mL of alcohol in a closed vessel.

-

Macerate the mixture for 7 days, shaking occasionally.

-

Filter the mixture through paper.

-

Add a sufficient quantity of alcohol through the filter to bring the final volume of the tincture to 1000 mL.[1]

Preparation of Compound Benzoin Tincture (Friar's Balsam)

This protocol outlines the preparation of a more complex formulation.

Materials:

-

Sumatra Benzoin, crushed: 100 g

-

Prepared Storax: 100 g

-

Barbados or Cape Aloes: 20 g

-

Ethanol (90%): a sufficient quantity to produce 1000 mL

Procedure:

-

Macerate the Sumatra benzoin, prepared storax, and aloes with 800 mL of 90% ethanol in a closed vessel for at least 2 days, with occasional shaking.

-

Filter the mixture.

-

Pass a sufficient amount of 90% ethanol through the filter to produce a final volume of 1000 mL.[12]

Analytical Methods: GC-MS and HPLC

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for the qualitative and quantitative analysis of benzoin resin.

General Workflow for GC-MS Analysis:

-

Sample Preparation: The resin is typically dissolved in a suitable solvent (e.g., ethanol). For analysis of non-volatile components, a derivatization step (e.g., trimethylsilylation) may be required following alkaline hydrolysis and solvent extraction.

-

Injection: A small volume of the prepared sample is injected into the GC system.

-

Separation: The volatile components are separated based on their boiling points and interactions with the stationary phase in the GC column.

-

Detection and Identification: The separated components are detected by the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification by comparing the spectra with libraries of known compounds.

General Workflow for HPLC Analysis:

-

Sample Preparation: The resin is dissolved in a suitable solvent (e.g., 70% ethanol) and filtered.

-

Injection: A specific volume of the sample is injected into the HPLC system.

-

Separation: The components are separated based on their affinity for the stationary phase in the HPLC column and the mobile phase. A common setup uses a C18 column with a gradient of an organic solvent (e.g., methanol) and a buffered aqueous solution.

-

Detection and Quantification: Components are detected using a detector such as a photodiode array (PDA) detector. Quantification can be achieved by comparing the peak areas to those of known standards.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of benzoin resin are attributed to its active constituents, primarily benzoic acid and cinnamic acid.

Anti-inflammatory Action of Benzoic Acid

The anti-inflammatory properties of benzoic acid are believed to be mediated through the inhibition of the cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation. Some evidence also suggests a potential role in inhibiting the NF-κβ signaling pathway, a critical regulator of inflammatory responses.

Antimicrobial Action of Cinnamic Acid

Cinnamic acid exhibits broad-spectrum antimicrobial activity through a multi-faceted mechanism. A primary mode of action is the disruption of the bacterial cell membrane integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Additionally, cinnamic acid can interfere with the formation of biofilms, which are protective communities of bacteria that are notoriously resistant to antibiotics. It may also inhibit the activity of certain microbial enzymes.

Conclusion

Benzoin resin remains a substance of significant interest due to its rich history of traditional use and its diverse applications in modern industries. For researchers and drug development professionals, the unique chemical constituents of Siam and Sumatra benzoin offer a promising platform for the discovery and development of new therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial treatments. A deeper understanding of the molecular mechanisms underlying the bioactivities of its components will pave the way for novel applications and formulations.

References

- 1. mdpi.com [mdpi.com]

- 2. Phenotypic and Transcriptomic Analyses Reveal the Cell Membrane Damage of Pseudomonas fragi Induced by Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial and antibiofilm activity of cinnamic acid against Multidrug-resistant bacteria isolated from Ramadi Teaching hospitals, Iraq | Journal of Applied and Natural Science [journals.ansfoundation.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Proton motive force underpins respiration-mediated potentiation of aminoglycoside lethality in pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]